Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester

Lipophilicity LogP Hydrazonoacetate

Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester (CAS 96734-46-2), systematically named ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate, is a hydrazonoacetate ester carrying a chloro substituent on the α‑carbon and a 4‑ethylphenyl group on the hydrazone nitrogen. With molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 254.71 g mol⁻¹, it belongs to the class of α‑chloro‑hydrazono esters that serve as versatile intermediates in the synthesis of heterocycles, amidrazones, and potential pharmacophores.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
CAS No. 96734-46-2
Cat. No. B1661833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester
CAS96734-46-2
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NN=C(C(=O)OCC)Cl
InChIInChI=1S/C12H15ClN2O2/c1-3-9-5-7-10(8-6-9)14-15-11(13)12(16)17-4-2/h5-8,14H,3-4H2,1-2H3/b15-11-
InChIKeyAGWZLPLBUZNFPE-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester (CAS 96734-46-2): A Specialized Hydrazonoacetate Building Block for Medicinal Chemistry and Organic Synthesis


Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester (CAS 96734-46-2), systematically named ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate, is a hydrazonoacetate ester carrying a chloro substituent on the α‑carbon and a 4‑ethylphenyl group on the hydrazone nitrogen . With molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 254.71 g mol⁻¹, it belongs to the class of α‑chloro‑hydrazono esters that serve as versatile intermediates in the synthesis of heterocycles, amidrazones, and potential pharmacophores . The compound is supplied at 98 % purity and is primarily employed in medicinal chemistry and organic synthesis research .

Why Closely Related Hydrazonoacetate Esters Cannot Replace Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester in Structure‑Activity‑Driven Projects


Hydrazonoacetate esters with different phenyl substituents exhibit distinct physicochemical profiles—lipophilicity, crystallinity, and electronic character—that directly influence downstream reactivity, solubility, and biological recognition . The 4‑ethylphenyl derivative offers a specific balance of lipophilicity (computed LogP ≈ 2.8) and steric bulk that cannot be replicated by the 4‑methylphenyl analog (LogP lower, crystalline solid) or the 4‑chlorophenyl analog (LogP higher, higher boiling point) . Even a positional shift to a 2‑ethylphenyl isomer alters the LogP by more than 2 log units (4.9 vs. 2.8), underscoring that generic substitution would risk derailing SAR campaigns and synthetic protocols [1].

Quantitative Differentiation Evidence for Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester (96734-46-2) vs. Its Closest Analogs


Lipophilicity (Computed LogP) Comparison: 4‑Ethylphenyl Derivative vs. 2‑Ethylphenyl Positional Isomer

The target compound (4‑ethylphenyl isomer) exhibits a computed LogP of 2.78, whereas the 2‑ethylphenyl positional isomer shows a substantially higher LogP of 4.9 [1]. This >2 log unit difference indicates that the 4‑ethylphenyl derivative is markedly less lipophilic, which may translate to better aqueous solubility and different membrane permeability.

Lipophilicity LogP Hydrazonoacetate Physicochemical profiling

Physical State and Crystallinity: Liquid Target Compound vs. High‑Melting 4‑Methylphenyl Analog

The 4‑ethylphenyl derivative is supplied as a liquid (melting point below ambient; no crystalline melting point listed by suppliers), whereas the 4‑methylphenyl analog (CAS 27171‑88‑6) is a solid with a melting point of 142–143 °C . The liquid state of the target compound simplifies dissolution in reaction media and eliminates the need for pre‑melting or grinding during formulation.

Physical form Crystallinity Handling Formulation

Boiling Point Differentiation: Predicted Lower Boiling Range Relative to 4‑Chlorophenyl Analog

Although experimental boiling points are not published for the target compound, class‑level inference suggests that the 4‑ethylphenyl derivative is likely to boil at a lower temperature than the 4‑chlorophenyl analog (bp ≈ 337 °C) due to its lower molecular weight and absence of a heavy chlorine atom on the phenyl ring . This anticipated lower boiling range may facilitate purification by distillation under milder conditions.

Boiling point Volatility Distillation Purification

Electronic and Steric Differentiation: 4‑Ethyl vs. 4‑Methyl Substituent Effects on Reactivity

The 4‑ethyl group (σₚ ≈ −0.15, Taft's Es ≈ −0.08) provides marginally greater electron‑donating character and slightly larger steric bulk than the 4‑methyl group (σₚ ≈ −0.17, Es ≈ 0.00) [1]. While differences are small, they can be decisive in reactions sensitive to steric hindrance or in biological targets where the ethyl group fills a hydrophobic pocket more effectively.

Hammett constant Steric bulk Nucleophilic substitution SAR

Recommended Application Scenarios for Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

For lead series where LogP must be kept below 3 to avoid off‑target toxicity, the target compound (LogP ≈ 2.8) is preferable to the more lipophilic 2‑ethylphenyl isomer (LogP 4.9) . This property, evidenced by the >2 log unit separation (Section 3, Evidence Item 1), supports its selection during hit‑to‑lead and lead‑optimization phases in drug discovery programs.

Automated Parallel Synthesis Favoring Liquid Building Blocks

The liquid physical state of the target compound (Section 3, Evidence Item 2) facilitates automated liquid‑handling dispensing, reducing the need for solid weighing and dissolution steps. This practical advantage translates to higher throughput and lower error rates in library synthesis platforms.

Synthesis of Heterocycles via Nucleophilic Displacement of the α‑Chloro Group

The α‑chloro substituent is susceptible to nucleophilic substitution, enabling the construction of triazoles, thiadiazoles, and other heterocycles. The steric and electronic influence of the 4‑ethylphenyl group (Section 3, Evidence Item 4) may subtly modulate the reactivity of the chloro leaving group compared to the 4‑methyl analog, offering a distinct reaction profile for optimizing cyclization yields.

Intermediate for Agrochemical Lead Development

The hydrazonoacetate scaffold is a known precursor to fungicidal and herbicidal agents. The balanced lipophilicity of the 4‑ethylphenyl derivative (LogP ≈ 2.8) may confer optimal translocation properties in plant systems, justifying its procurement for agrochemical discovery programs where cuticle penetration and phloem mobility are critical.

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